molecular formula C22H18O6 B14307653 Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate CAS No. 115218-91-2

Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate

Cat. No.: B14307653
CAS No.: 115218-91-2
M. Wt: 378.4 g/mol
InChI Key: FSKQKHRBQUUIJF-UHFFFAOYSA-N
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Description

Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is an organic compound characterized by its unique structure, which includes two 4-(hydroxymethyl)phenyl groups attached to a benzene-1,4-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 4-(hydroxymethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The process is optimized to ensure high purity and yield, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of bis[4-(formyl)phenyl] benzene-1,4-dicarboxylate or bis[4-(carboxy)phenyl] benzene-1,4-dicarboxylate.

    Reduction: Formation of bis[4-(hydroxymethyl)phenyl] benzene-1,4-dimethanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and polymer chemistry.

Biology and Medicine

In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its properties contribute to the development of materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism by which Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic rings. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(hydroxymethyl)phenyl] methane-1,4-dicarboxylate
  • Bis[4-(hydroxymethyl)phenyl] ethane-1,2-dicarboxylate
  • Bis[4-(hydroxymethyl)phenyl] propane-1,3-dicarboxylate

Uniqueness

Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

115218-91-2

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H18O6/c23-13-15-1-9-19(10-2-15)27-21(25)17-5-7-18(8-6-17)22(26)28-20-11-3-16(14-24)4-12-20/h1-12,23-24H,13-14H2

InChI Key

FSKQKHRBQUUIJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CO

Origin of Product

United States

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